molecular formula C11H16N4O B2684908 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone CAS No. 2201173-03-5

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2684908
CAS No.: 2201173-03-5
M. Wt: 220.276
InChI Key: OSGUZWYSCBJDGN-UHFFFAOYSA-N
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Description

The compound “(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone” is a complex organic molecule that contains a triazole ring, a piperidine ring, and a cyclopropyl group . Triazoles are a class of five-membered heterocyclic compounds that contain three nitrogen atoms and two carbon atoms . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . Cyclopropyl is a three-membered ring of carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the triazole, piperidine, and cyclopropyl groups. Each of these groups can participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, imidazole, a similar compound to triazole, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antitubercular Activities

  • Synthesis and Optimization of Antitubercular Activities : A series of compounds including cyclopropyl methanones were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. Some compounds showed promising results, indicating the potential of such derivatives in tuberculosis treatment (S. S. Bisht et al., 2010).

Anticancer and Antituberculosis Studies

  • Synthesis, Anticancer, and Antituberculosis Studies : Research on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives has shown that some of these compounds exhibit significant anticancer and antituberculosis activities, offering insights into the development of new therapeutic agents (S. Mallikarjuna et al., 2014).

HIV Entry Inhibitors

  • CCR5 Receptor-Based Mechanism of Action : A study on HIV entry inhibitors explored the receptor-based mechanism of action of compounds, suggesting potential applications in the development of treatments for HIV infection (C. Watson et al., 2005).

Synthesis and Antimicrobial Activity

  • New Pyridine Derivatives : The synthesis of new pyridine derivatives with piperidin-1-yl methanone components has been studied for their antimicrobial activity, indicating their potential in creating new antimicrobial agents (N. Patel et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole and piperidine derivatives have shown a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and developing new synthesis methods. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .

Properties

IUPAC Name

cyclopropyl-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(9-1-2-9)14-7-3-10(4-8-14)15-12-5-6-13-15/h5-6,9-10H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGUZWYSCBJDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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